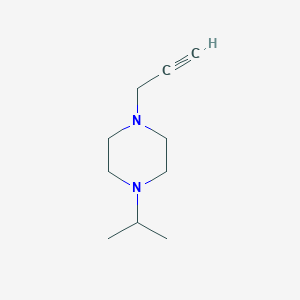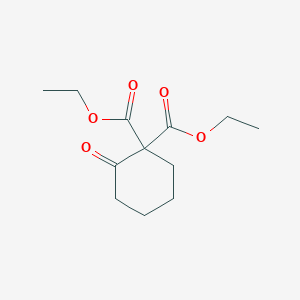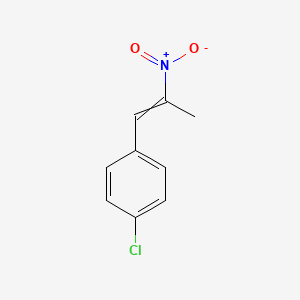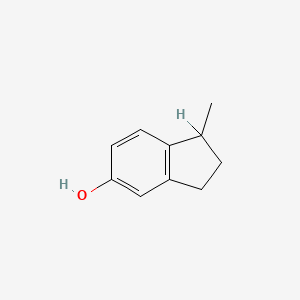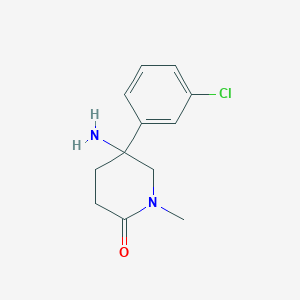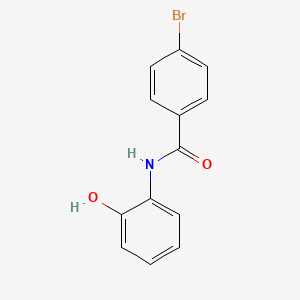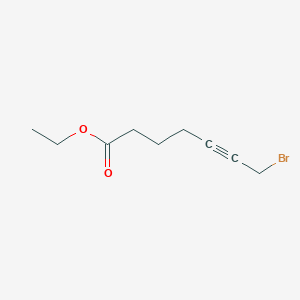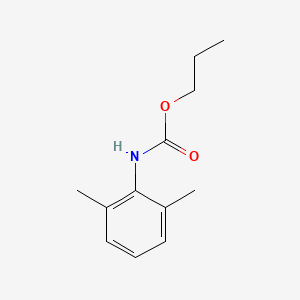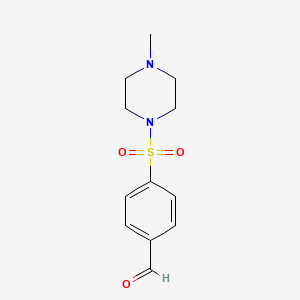
2-(Naphthalen-2-ylthio)benzoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-naphthalenylthio)-, typically involves the reaction of 2-naphthalenethiol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid, 2-(2-naphthalenylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Naphthalen-2-ylthio)benzoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
2-(Naphthalen-2-ylthio)benzoic acid, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2-(2-naphthalenylthio)-, involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used in dye synthesis.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor in chemical synthesis.
Uniqueness
2-(Naphthalen-2-ylthio)benzoic acid, is unique due to the presence of both benzoic acid and naphthalene moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
7432-80-6 |
|---|---|
分子式 |
C17H12O2S |
分子量 |
280.3 g/mol |
IUPAC名 |
2-naphthalen-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) |
InChIキー |
ARFSVQLPOGEABB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)
